

# ATTO 390 performance review in scientific literature

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Compound of Interest		
Compound Name:	ATTO 390	
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### **ATTO 390: A Comparative Guide for Researchers**

An in-depth analysis of the fluorescent dye **ATTO 390**, offering a direct comparison with other commercially available alternatives. This guide synthesizes data from scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive performance review, including key photophysical properties, experimental protocols, and application insights.

**ATTO 390**, a fluorescent label belonging to the coumarin family of dyes, has gained traction in the scientific community for its robust performance in various bio-imaging applications.[1][2] Characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability, **ATTO 390** presents a compelling option for researchers utilizing fluorescence-based techniques.[2][3] This guide provides a detailed comparison of **ATTO 390** with other popular blue-emitting fluorescent dyes, namely Alexa Fluor 350 and DyLight 350, supported by data from scientific literature and manufacturer's specifications.

### **Performance Comparison of Blue Fluorescent Dyes**

The selection of a suitable fluorescent dye is critical for the success of fluorescence microscopy, flow cytometry, and other related applications.[4] Key parameters for consideration include the extinction coefficient, quantum yield, photostability, and fluorescence lifetime. Below is a comparative summary of these quantitative metrics for **ATTO 390** and its alternatives.



Property	ATTO 390	Alexa Fluor 350	DyLight 350
Excitation Maximum (nm)	390	346	353[5]
Emission Maximum (nm)	479	442	432[5]
Molar Extinction  Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	24,000	19,000	15,000[5]
Quantum Yield	0.90	Not specified	Not specified
Fluorescence Lifetime (ns)	5.0	Not specified	Not specified
Molecular Weight ( g/mol)	~368	Not specified	Not specified

### In-Depth Look at Photophysical Properties

ATTO 390 is recognized for its high photostability and brightness, attributes that stem from its rigid molecular structure which minimizes isomerization in solution.[1] This structural rigidity ensures consistent optical performance across different solvents and temperatures.[1] The dye's large Stokes shift, the difference between the excitation and emission maxima, is advantageous in reducing spectral overlap in multiplexing experiments.[1] Furthermore, ATTO dyes, in general, exhibit longer fluorescence signal lifetimes compared to many other dye families, which can be leveraged in time-gated detection systems to reduce background noise and improve signal detection.[6][7]

While comprehensive, peer-reviewed studies directly comparing the photostability of **ATTO 390**, Alexa Fluor 350, and DyLight 350 under identical conditions are not readily available, the general consensus from technical literature and manufacturer data suggests that both ATTO and Alexa Fluor dyes offer superior photostability compared to more traditional fluorophores.[4]

### **Experimental Protocols and Applications**

The utility of a fluorescent dye is ultimately determined by its performance in specific experimental contexts. **ATTO 390** is versatile and can be conjugated to a variety of



biomolecules, including proteins, DNA, and RNA, for applications in life sciences.[2][3]

### **Antibody Conjugation for Immunofluorescence**

A common application for fluorescent dyes is the labeling of antibodies for immunofluorescence microscopy. The following is a general protocol for conjugating **ATTO 390** NHS ester to an antibody.

#### Materials:

- Purified antibody in an amine-free buffer (e.g., PBS)
- ATTO 390 NHS ester
- Anhydrous, amine-free DMF or DMSO
- Bicarbonate buffer (0.1 M, pH 8.3)
- Gel filtration column

#### Procedure:

- Dissolve the antibody in the bicarbonate buffer to a concentration of approximately 2 mg/mL.
- Immediately before use, prepare a stock solution of ATTO 390 NHS ester in DMF or DMSO.
- Add a molar excess of the reactive dye to the antibody solution. The optimal molar ratio will
  vary depending on the antibody and should be determined empirically.
- Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
- Separate the labeled antibody from the unconjugated dye using a gel filtration column.

For more detailed and optimized protocols, commercially available conjugation kits are also an option.[1][8]

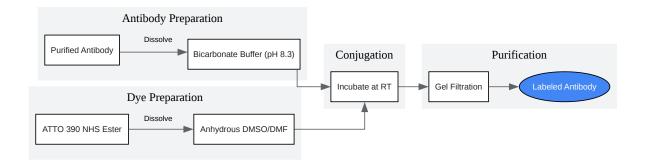
### **Application in Super-Resolution Microscopy (STED)**



**ATTO 390** has been successfully employed in Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.[9] In a typical STED setup for imaging **ATTO 390**, a 405 nm continuous wave (CW) laser is used for excitation, and a 532 nm CW laser serves as the depletion beam.[9] The high fluorescence quantum yield and good photostability of **ATTO 390** make it a suitable candidate for this demanding imaging modality.[9]

## **Visualizing Experimental Workflows and Concepts**

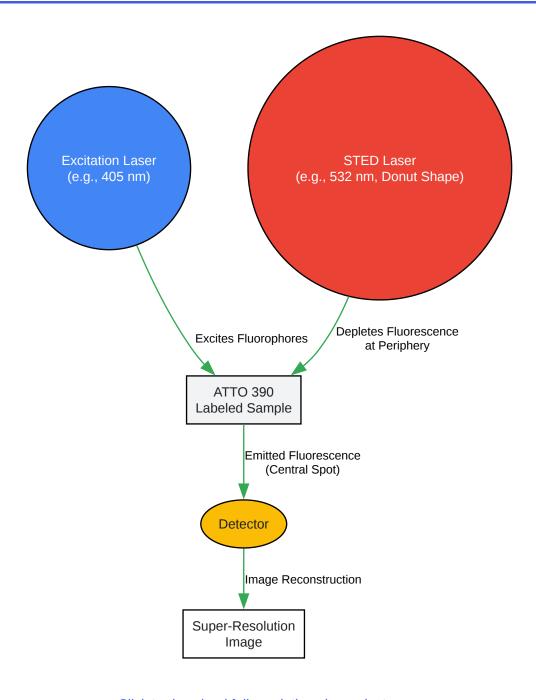
To aid in the understanding of the experimental processes and concepts discussed, the following diagrams have been generated using the DOT language.



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Antibody conjugation workflow.





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